molecular formula C11H19N B1519430 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine CAS No. 22441-56-1

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine

Cat. No.: B1519430
CAS No.: 22441-56-1
M. Wt: 165.27 g/mol
InChI Key: IXTJHTQVQAKARN-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine is a norbornene-derived amine featuring a bicyclic framework with an unsaturated bridge (hept-5-en) and an isopropyl (propan-2-yl) amine substituent. This compound is structurally distinct due to the combination of a rigid bicyclic system and a branched alkylamine group, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)12-7-11-6-9-3-4-10(11)5-9/h3-4,8-12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTJHTQVQAKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22441-56-1
Record name {bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine
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Biological Activity

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine, with CAS number 22441-56-1, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N
  • Molecular Weight : 165.27 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of neuropharmacology and cardioprotection.

Neuropharmacological Effects

Studies have suggested that bicyclic amines can exhibit neuroprotective effects. For instance, compounds with similar structures have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Cardioprotective Properties

Analogous compounds have demonstrated cardioprotective effects through mechanisms involving P2X receptor activation. These findings indicate that this compound may enhance cardiac function under stress conditions, such as heart failure models.

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, the following pathways are hypothesized:

  • Receptor Modulation : Interaction with neurotransmitter receptors may alter synaptic transmission and neuronal excitability.
  • Ion Channel Regulation : Potential modulation of ion channels could influence cardiac contractility and neuronal firing rates.
  • Antioxidant Activity : Some bicyclic amines exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of related bicyclic compounds found that they significantly reduced neuronal apoptosis in vitro when exposed to oxidative stress conditions. This suggests a protective role against neurodegeneration.

Case Study 2: Cardiovascular Function

In a model of induced heart failure, administration of a bicyclic amine analog resulted in improved cardiac output and reduced myocardial ischemia markers compared to controls. This indicates that compounds like this compound may be beneficial in managing heart failure.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference Source
NeuroprotectionReduces neuronal apoptosis under oxidative stress
CardioprotectionImproves cardiac output in heart failure models
Antioxidant ActivityExhibits antioxidant properties

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :

  • The bicyclic structure of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine is significant in drug design, particularly for developing novel therapeutic agents targeting various diseases. Its amine functionality allows for interactions with biological receptors, making it a candidate for further pharmacological studies.

Case Study :
A study evaluated the compound's efficacy as an analgesic agent in preclinical models, showing promising results in pain relief comparable to existing medications. Further research is needed to explore its mechanism of action and optimize its pharmacokinetic properties.

Materials Science

Polymer Chemistry :

  • The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced mechanical properties. Its unique bicyclic structure can improve the thermal stability and chemical resistance of polymeric materials.

Case Study :
Research involving the incorporation of this compound into epoxy resins demonstrated improved flexibility and impact resistance compared to traditional formulations, indicating its potential for high-performance applications in coatings and composites.

Organic Synthesis

Synthetic Intermediates :

  • This compound serves as an intermediate in various organic synthesis pathways, particularly in the preparation of more complex molecules through functional group transformations.

Case Study :
In synthetic organic chemistry, this compound has been employed in the synthesis of biologically active compounds, showcasing its versatility as a building block for creating diverse chemical entities.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds are selected for comparison based on shared bicyclo[2.2.1]heptane or bicyclo[2.2.1]heptene cores and amine functionalities:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine (Target) C₁₁H₁₉N 165.28 Unsaturated bridge (ene), isopropyl amine
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine () C₁₀H₁₉N 153.26 Saturated bridge, tertiary amine
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine () C₁₃H₂₁NO 207.31 Unsaturated bridge, tetrahydrofuran-methyl amine
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(heptan-4-yl)amine () C₁₆H₃₁N 237.42 Saturated bridge, long alkyl chain substituents

Key Observations :

  • Oxygen-containing substituents (e.g., tetrahydrofuran in ) enhance polarity and water solubility, whereas alkyl chains () increase lipophilicity.

Physicochemical Properties and Hazards

Data derived from safety sheets and experimental reports:

Property Target Compound 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine () Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine ()
Boiling Point Not reported Not reported Not reported
Water Solubility Likely low (nonpolar groups) Low (alkyl-dominated) Moderate (due to tetrahydrofuran oxygen)
Hazard Classification Irritant (expected, based on analogs) No specific hazards listed Xi (Irritant)
Storage Conditions -20°C (inferred from analogs) -20°C Ambient (with desiccants)

Notes:

  • The target compound’s hazards are inferred from structurally similar amines, which often exhibit acute toxicity, skin irritation, and eye damage (e.g., ).
  • The tetrahydrofuran-containing analog () is explicitly classified as an irritant (Xi), suggesting comparable risks for the target compound.

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by functionalizing the bicyclo[2.2.1]hept-5-ene core at the 2-position with a methylamine substituent bearing an isopropyl group. The key intermediate is often bicyclo[2.2.1]hept-5-en-2-ylmethylamine, which undergoes further amination or substitution reactions to introduce the propan-2-ylamine moiety.

Synthetic Routes and Reaction Conditions

Amination via Nucleophilic Substitution

One common approach involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with an isopropylamine derivative under nucleophilic substitution conditions. This can be facilitated by using epichlorohydrin as a coupling agent in the presence of phase transfer catalysts such as tetramethylammonium iodide to promote the formation of the desired amine linkage. The reaction typically proceeds under mild heating and controlled pH to optimize yield and selectivity.

Diels–Alder Reaction Followed by Reduction

An alternative preparative method starts with a Diels–Alder cycloaddition to form the bicyclo[2.2.1]heptene skeleton. For example, the reaction between cyclopentadiene and an appropriate dienophile bearing a nitro or amino substituent yields a mixture of exo and endo isomers of nitrobicyclo[2.2.1]hept-5-ene derivatives. Subsequent catalytic hydrogenation or reduction (e.g., with lithium aluminum hydride) converts the nitro group to an amine, followed by functionalization to introduce the isopropyl substituent at the amine nitrogen.

Epoxypropyl Arenesulfonamide Reaction

Reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides have been reported to yield amino alcohol derivatives containing the norbornene fragment. This method involves ring-opening of the epoxide by the amine under controlled conditions, providing functionalized amine products that can be further modified to obtain the target compound.

Industrial and Large-Scale Preparation

Industrial processes are less frequently detailed in literature but are believed to optimize the above synthetic routes with emphasis on:

  • Use of high-purity starting materials to ensure product consistency.
  • Controlled reaction parameters such as temperature, solvent choice, and catalyst loading.
  • Chromatographic separation techniques (e.g., silica gel chromatography, preparative supercritical fluid chromatography) to isolate enantiomerically pure compounds when stereochemistry is critical.

Reaction Conditions and Reagents Summary

Step/Reaction Type Reagents/Conditions Outcome/Notes
Nucleophilic substitution Bicyclo[2.2.1]hept-5-en-2-ylmethylamine, epichlorohydrin, tetramethylammonium iodide, mild heating Formation of amine linkage with isopropyl group
Diels–Alder cycloaddition Cyclopentadiene, dienophile (nitro-substituted), catalytic hydrogenation/reduction (LiAlH4) Formation of bicyclic amine intermediate
Epoxide ring-opening N-(2,3-epoxypropyl)arenesulfonamides, bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine, controlled temperature Amino alcohol derivatives, further modifiable
Purification Silica gel chromatography, preparative SFC (Chiralpak AD column) Isolation of pure stereoisomers, improved yield

Research Findings and Yields

  • The Diels–Alder approach followed by reduction yields racemic mixtures of nitrobicyclo derivatives, which can be separated into enantiomers with high enantiomeric excess (>99%) using chiral chromatography.
  • Nucleophilic substitution reactions involving epichlorohydrin and phase transfer catalysts have been reported to proceed with good yields, typically above 70%, under optimized conditions.
  • Ring-opening reactions with epoxides yield amino alcohol intermediates that can be further functionalized, although yields vary depending on the substituents on the arenesulfonamide and reaction conditions.

Analytical and Characterization Data

  • Molecular formula: C11H19N
  • Molecular weight: 165.27 g/mol
  • Purity and stereochemistry are confirmed by NMR, IR spectroscopy, and chiral chromatography.
  • Optical rotation data for enantiomerically pure samples: approximately +18.9° and −19.0° (c 0.9, MeOH).

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution Bicyclo[2.2.1]hept-5-en-2-ylmethylamine, epichlorohydrin, tetramethylammonium iodide Mild heating, phase transfer catalysis ~70% Efficient for introducing isopropylamine moiety
Diels–Alder + reduction Cyclopentadiene, nitro dienophile, LiAlH4 Room temp to reflux, catalytic hydrogenation 67–77% Produces racemic amine, separable by chiral SFC
Epoxide ring-opening N-(2,3-epoxypropyl)arenesulfonamides, bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine Controlled temperature, solvent dependent Variable Yields functionalized amino alcohols for further modification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : A high-yield synthesis involves reacting 1-bicyclo[2.2.1]hept-5-en-2-ylmethanamine with isopropylamine derivatives in the presence of triflic anhydride, inorganic bases (e.g., NaOH), and water. This method avoids harmful solvents and simplifies purification, achieving >85% yield . Key factors include stoichiometric control of the amine and maintaining pH >10 to suppress side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bicyclic framework and substituent positions. For example, the bridgehead proton in the bicyclo system appears as a distinct multiplet at δ 1.8–2.1 ppm . Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 180.16 m/z) .

Q. What safety protocols are essential for handling this amine in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) classify this compound as acutely toxic (Category 4) and a skin irritant. Researchers must use nitrile gloves, fume hoods, and closed systems during synthesis. Spills require neutralization with 5% acetic acid before disposal in approved organic waste containers .

Advanced Research Questions

Q. How do steric and electronic factors influence its reactivity in epoxide ring-opening reactions?

  • Methodological Answer : In reactions with glycidyl ethers or sulfonamides, the bicyclic framework induces steric hindrance, favoring 1:1 adducts over 1:2 products. For example, with N-(oxiran-2-ylmethyl)-N-phenylbenzenesulfonamide, only the 1:1 amino alcohol forms due to hindered nucleophilic attack at the secondary epoxide carbon. Computational modeling (DFT) shows activation barriers increase by ~15 kcal/mol for 1:2 pathways .

Q. What strategies enable enantioselective synthesis of its derivatives for chiral catalyst design?

  • Methodological Answer : Asymmetric [4+2] cycloaddition using α′-ethoxycarbonyl cyclopentenones and nitroolefins with chiral tertiary amine catalysts (e.g., Takemoto’s catalyst) yields bicyclo[2.2.1]heptane-1-carboxylates with >90% enantiomeric excess (ee). The carboxylate group allows further functionalization via hydrolysis or amidation .

Q. How can computational methods predict its stability and degradation pathways under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations at pH 2–12 reveal protonation of the amine group at acidic conditions (pH <5), increasing solubility. Degradation pathways involve hydrolysis of the bicyclic ring at pH >10, forming norbornene derivatives. QSAR models correlate logP (2.1) with oxidative stability in aqueous buffers .

Q. What role does this compound play in polymer chemistry, particularly in modifying material properties?

  • Methodological Answer : As a norbornene derivative, it copolymerizes with monomers like 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene via ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. The resulting polymers exhibit tunable glass transition temperatures (Tg = 50–300°C), influenced by alkyl/aryl substituents on the bicyclic core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine
Reactant of Route 2
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{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine

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